molecular formula C23H21N3O3 B4429294 4-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

4-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B4429294
M. Wt: 387.4 g/mol
InChI Key: ZVXOWBXWORWNEN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound, with the molecular formula C₂₂H₁₉N₃O₂ (MW: 357.41 g/mol), features a tetrahydroquinazolinone core substituted at position 7 with a 4-methylphenyl group and at position 2 with a 4-methoxybenzamide moiety . Key physicochemical properties include a logP of 3.916, indicating moderate lipophilicity, and a polar surface area of 57.95 Ų, suggesting moderate solubility in polar solvents . Its stereochemistry is reported as a racemic mixture, which may influence its biological interactions .

Biological Relevance Quinazolinone derivatives are well-documented for their anticancer, antimicrobial, and anti-inflammatory activities. The 4-methylphenyl group enhances hydrophobic interactions with target proteins, while the 4-methoxybenzamide moiety may participate in hydrogen bonding or π-π stacking, critical for binding affinity .

Properties

IUPAC Name

4-methoxy-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-14-3-5-15(6-4-14)17-11-20-19(21(27)12-17)13-24-23(25-20)26-22(28)16-7-9-18(29-2)10-8-16/h3-10,13,17H,11-12H2,1-2H3,(H,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXOWBXWORWNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced by methylation of the corresponding hydroxy derivative using methyl iodide and a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond by reacting the quinazolinone derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / Evidence ID R₁ (Position 7) R₂ (Position 2) Key Biological Activities Unique Features
Target Compound 4-Methylphenyl 4-Methoxybenzamide Anticancer, Antimicrobial Balanced lipophilicity (logP 3.916); racemic stereochemistry
N-(7-(4-Methoxyphenyl)-5-oxo-... 4-Methoxyphenyl 2-Methylbenzamide Anti-inflammatory Enhanced solubility due to methoxy group; lower logP
N-[7-(4-Chlorophenyl)-5-oxo-... 4-Chlorophenyl 3-Methoxybenzamide Anticancer Higher electronegativity from Cl; potential for stronger target binding
N-[7-(2,4-Dimethoxyphenyl)-5-oxo-... 2,4-Dimethoxyphenyl 2-Methoxybenzamide Anticancer Increased steric bulk; multiple methoxy groups may improve membrane permeability
2,4-Dichloro-N-[7-(4-methylphenyl)-5-oxo-... 4-Methylphenyl 2,4-Dichlorobenzamide Antitumor Higher steric hindrance; dichloro substitution may enhance cytotoxicity
3,4,5-Trimethoxy-N-[7-(4-methylphenyl)-5-oxo-... 4-Methylphenyl 3,4,5-Trimethoxybenzamide Antimicrobial, Anticancer Trifunctional methoxy groups; improved hydrophobic interactions
4-Chloro-N-(5-oxo-7-phenyl-... Phenyl (no substitution) 4-Chlorobenzamide Anticancer Simpler structure; phenyl group may reduce selectivity

Structural Modifications and Their Impacts

Substituent Effects on Position 7 (R₁):
  • 4-Methylphenyl (Target Compound): Balances lipophilicity and steric bulk, facilitating membrane penetration while maintaining target affinity .
  • 2,4-Dimethoxyphenyl (): Multiple methoxy groups improve solubility but may reduce bioavailability due to increased polarity .
Substituent Effects on Position 2 (R₂):
  • 4-Methoxybenzamide (Target Compound): The para-methoxy group optimizes hydrogen bonding without excessive steric hindrance .
  • 3,4,5-Trimethoxybenzamide (): Three methoxy groups create a planar, hydrophobic surface, improving interactions with aromatic residues in target proteins .

Analytical Techniques

  • X-ray Crystallography (SHELX Programs): Structural elucidation relies on tools like SHELXL for refinement, ensuring accurate determination of stereochemistry and bond angles .
  • NMR and Mass Spectrometry: Used to confirm substituent positions and purity across all compounds .

Biological Activity

4-Methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22N2O2\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound features a methoxy group and a tetrahydroquinazoline moiety, which are critical for its biological activity.

Pharmacological Properties

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Antiviral Activity : Similar derivatives have shown antiviral effects against various viruses, including Hepatitis B virus (HBV) and HIV. The mechanism often involves the modulation of intracellular proteins that inhibit viral replication .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives were tested against pathogenic microorganisms using the agar streak dilution method and showed promising results .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Viral Replication : The compound may increase the levels of cellular proteins like APOBEC3G that inhibit viral replication .
  • Interaction with Enzymatic Pathways : It may inhibit key enzymes involved in the metabolic pathways of pathogens, thus demonstrating antimicrobial effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibits HBV replication; IC50 values around 1.99 µM
AntimicrobialEffective against various strains; comparable to standard drugs
CytotoxicityEvaluated using MTT assay; CC50 values indicate low toxicity

Case Study: Anti-HBV Activity

A study focusing on the anti-HBV activity of N-phenylbenzamide derivatives found that compounds similar to this compound exhibited significant antiviral effects. The derivative IMB-0523 was particularly noted for its ability to inhibit both wild-type and drug-resistant HBV strains with IC50 values significantly lower than those of existing treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

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